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Compound of Interest

Compound Name: 1-Boc-7-Methyl-3-formylindole

Cat. No.: B582053 Get Quote

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous

natural products, pharmaceuticals, and agrochemicals.[1][2] Its unique electronic properties

and ability to participate in various biological interactions have made it a cornerstone of drug

discovery.[2][3] Within this class, 1-Boc-7-Methyl-3-formylindole emerges as a highly

valuable synthetic intermediate. This guide provides a comprehensive overview of its chemical

properties, synthesis, reactivity, and strategic applications, offering field-proven insights for its

effective utilization in research and development.

The molecule's structure is strategically designed for versatility. The tert-butyloxycarbonyl (Boc)

group on the indole nitrogen serves as a robust protecting group, enhancing solubility in

organic solvents and deactivating the indole ring to prevent unwanted side reactions during

subsequent transformations. The formyl group at the C3 position is a versatile chemical handle,

ripe for a wide array of synthetic modifications. Finally, the methyl group at the C7 position

provides steric and electronic differentiation from other indole isomers, allowing for the

synthesis of unique and specific target molecules.

PART 1: Core Physicochemical and Spectroscopic
Profile
A thorough understanding of a compound's fundamental properties is critical for its effective

use in experimental work.

Physicochemical Data
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The key physical and chemical properties of 1-Boc-7-Methyl-3-formylindole are summarized

below. These data are essential for reaction setup, purification, and safe handling.

Property Value Source

CAS Number 914348-96-2 [4]

Molecular Formula C₁₅H₁₇NO₃ Calculated

Molecular Weight 259.30 g/mol Calculated

Appearance
Typically a yellow to brown

solid
[5] (analogy)

Solubility

Soluble in common organic

solvents like Dichloromethane

(DCM), Ethyl Acetate (EtOAc),

and Tetrahydrofuran (THF).

Low water solubility.

[6] (analogy)

Storage Conditions

Store in a cool, dry, and well-

ventilated place. Keep

refrigerated and protected from

light and air.

[6][7]

Spectroscopic Characterization
Spectroscopic analysis confirms the structure and purity of the compound. The expected

spectral data for 1-Boc-7-Methyl-3-formylindole are as follows:

¹H NMR (Proton Nuclear Magnetic Resonance):

Aldehyde Proton (CHO): A sharp singlet is expected around δ 9.9-10.1 ppm.

Indole C2-H: A singlet typically appears in the δ 8.0-8.2 ppm region.

Aromatic Protons: The protons on the benzene portion of the indole ring will appear

between δ 7.2-7.8 ppm, with splitting patterns determined by their coupling.
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Methyl Protons (CH₃): A singlet corresponding to the C7-methyl group is expected around

δ 2.5-2.7 ppm.

Boc Protons (C(CH₃)₃): A characteristic large singlet for the nine equivalent protons of the

tert-butyl group will be observed around δ 1.6-1.7 ppm.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

Aldehyde Carbonyl (CHO): δ ~185 ppm.

Boc Carbonyl (C=O): δ ~149 ppm.

Boc Quaternary Carbon (C(CH₃)₃): δ ~85 ppm.

Indole Carbons: Aromatic and heterocyclic carbons will resonate in the δ 115-140 ppm

range.

Boc Methyl Carbons (C(CH₃)₃): δ ~28 ppm.

C7-Methyl Carbon (CH₃): δ ~17-20 ppm.

IR (Infrared) Spectroscopy:

Aldehyde C=O Stretch: A strong, sharp absorption band around 1660-1680 cm⁻¹.

Boc C=O Stretch: A strong absorption band around 1725-1745 cm⁻¹.

C-H Stretch (Aromatic/Aldehyde): Bands around 2820-2850 cm⁻¹ (aldehyde C-H) and

3000-3100 cm⁻¹ (aromatic C-H).

C-N Stretch: In the 1200-1300 cm⁻¹ region.

Mass Spectrometry (MS): The expected molecular ion peak [M]+ would be at m/z = 259.

Loss of the Boc group (100 amu) is a common fragmentation pattern, leading to a significant

peak at m/z = 159.

PART 2: Synthesis and Experimental Protocols
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The synthesis of 1-Boc-7-Methyl-3-formylindole is typically achieved in a two-step process

starting from 7-Methylindole. The protocol described below is a representative method, chosen

for its reliability and use of common laboratory reagents.

Synthetic Workflow Diagram

Step 1: Boc Protection

Step 2: Vilsmeier-Haack Formylation

7-Methylindole

Boc₂O, DMAP (cat.)
THF, rt

1-Boc-7-Methylindole

1-Boc-7-Methylindole

Purification & Isolation

POCl₃, DMF
0 °C to rt

1-Boc-7-Methyl-3-formylindole
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Caption: A two-step synthesis of 1-Boc-7-Methyl-3-formylindole.

Step-by-Step Synthesis Protocol
Step 1: Synthesis of 1-Boc-7-Methylindole

Expertise & Rationale: The indole nitrogen is nucleophilic and must be protected to prevent it

from reacting in the subsequent electrophilic formylation step. The Boc group is ideal as it is

stable to the Vilsmeier-Haack conditions but can be easily removed later under acidic

conditions. 4-Dimethylaminopyridine (DMAP) is used as a nucleophilic catalyst to accelerate

the acylation of the indole nitrogen by di-tert-butyl dicarbonate (Boc₂O).

Methodology:

To a solution of 7-Methylindole (1.0 eq) in anhydrous Tetrahydrofuran (THF, 0.2 M), add

DMAP (0.05 eq).

Stir the solution at room temperature and add a solution of Boc₂O (1.1 eq) in THF

dropwise over 15 minutes.

Allow the reaction to stir at room temperature for 4-6 hours. Monitor the reaction progress

by Thin Layer Chromatography (TLC) until the starting material is consumed.

Upon completion, concentrate the reaction mixture under reduced pressure.

Redissolve the residue in ethyl acetate and wash sequentially with 1M HCl (to remove

DMAP), saturated NaHCO₃ solution, and brine.

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Purify the crude product by flash column chromatography (eluting with a hexane/ethyl

acetate gradient) to yield 1-Boc-7-Methylindole as a clear oil or low-melting solid.

Step 2: Synthesis of 1-Boc-7-Methyl-3-formylindole (Vilsmeier-Haack Reaction)
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Expertise & Rationale: The Vilsmeier-Haack reaction is a classic and highly effective method

for formylating electron-rich aromatic rings like indoles.[1] Phosphorus oxychloride (POCl₃)

reacts with N,N-Dimethylformamide (DMF) to form the electrophilic Vilsmeier reagent, which

then attacks the electron-rich C3 position of the indole. The Boc group directs the

substitution exclusively to the C3 position. The reaction is initiated at 0 °C to control the initial

exothermic formation of the Vilsmeier reagent.

Methodology:

In a flame-dried flask under an inert atmosphere (e.g., Argon), cool anhydrous DMF (3.0

eq) to 0 °C.

Add POCl₃ (1.2 eq) dropwise while maintaining the temperature at 0 °C. Stir for 30

minutes at this temperature to allow for the formation of the Vilsmeier reagent.

Add a solution of 1-Boc-7-Methylindole (1.0 eq) in anhydrous DMF dropwise to the

reaction mixture at 0 °C.

After the addition is complete, allow the reaction to warm to room temperature and stir for

2-4 hours. Monitor by TLC.

Once the reaction is complete, carefully pour the mixture into a beaker of ice-water and

stir.

Basify the aqueous solution by the slow addition of a saturated NaOH or K₂CO₃ solution

until pH > 9. This hydrolyzes the intermediate iminium salt.

Stir the resulting suspension for 1 hour. Collect the precipitated solid by vacuum filtration.

Wash the solid thoroughly with water and dry under vacuum. The product can be further

purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or

ethyl acetate/hexane) to yield pure 1-Boc-7-Methyl-3-formylindole.

PART 3: Chemical Reactivity and Synthetic Utility
The true value of 1-Boc-7-Methyl-3-formylindole lies in its predictable and versatile reactivity,

which allows it to serve as a launchpad for the synthesis of more complex molecular
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architectures.

Key Reaction Pathways

Reactions at the 3-Formyl Group Reactions at the 1-Boc Group

1-Boc-7-Methyl-3-formylindole

3-Carboxylic Acid

KMnO₄ or NaClO₂

3-Hydroxymethyl

NaBH₄ or LiAlH₄

3-Aminomethyl

R₂NH, NaBH(OAc)₃

3-Vinyl

Ph₃P=CHR

7-Methyl-3-formylindole

TFA or HCl

Click to download full resolution via product page

Caption: Major synthetic transformations of 1-Boc-7-Methyl-3-formylindole.

Transformations of the 3-Formyl Group
The aldehyde functionality is a gateway to numerous other functional groups:

Oxidation: The formyl group can be readily oxidized to a carboxylic acid using standard

reagents like potassium permanganate (KMnO₄) or sodium chlorite (NaClO₂). This 3-

carboxyindole derivative is a key precursor for amide bond formations.

Reduction: Mild reducing agents like sodium borohydride (NaBH₄) will selectively reduce the

aldehyde to a primary alcohol (3-hydroxymethylindole derivative) without affecting the Boc

group.

Reductive Amination: This powerful reaction involves condensing the aldehyde with a

primary or secondary amine to form an imine, which is then reduced in situ (e.g., with sodium

triacetoxyborohydride, NaBH(OAc)₃) to yield a 3-(aminomethyl)indole derivative. This is a

cornerstone of library synthesis in drug discovery.

Carbon-Carbon Bond Formation: The aldehyde can participate in various C-C bond-forming

reactions, including Wittig reactions to form alkenes, aldol condensations, and Grignard

additions to generate secondary alcohols.
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Conversion to Nitrile: The aldehyde can be converted to a nitrile (3-cyanoindole) in a one-pot

procedure, for instance, by forming an oxime followed by dehydration.[8]

Deprotection of the N-Boc Group
The Boc group is reliably cleaved under acidic conditions. The most common reagents are

trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrogen chloride (HCl) in dioxane or

methanol. This deprotection step unmasks the indole N-H, which can then be used for further

functionalization (e.g., N-alkylation) or may be required for biological activity.

Application in Drug Discovery: A Case Study
The indole scaffold is a key component of many targeted therapeutics. For instance,

substituted indole derivatives have been designed as potent inhibitors of the anti-apoptotic

protein Mcl-1, a critical target in acute myeloid leukemia (AML).[3] 1-Boc-7-Methyl-3-
formylindole is an ideal starting material for such molecules. A synthetic chemist could use the

3-formyl group for a reductive amination to introduce a side chain designed to bind in a specific

pocket of the target protein, while the 7-methyl group provides a specific substitution pattern to

optimize binding and pharmacokinetic properties.

PART 4: Safety and Handling
As a responsible scientist, proper handling and storage are paramount.

Hazard Identification: While specific toxicity data for this compound is limited, analogous

indole aldehydes are known to cause skin, eye, and respiratory irritation.[6][9][10]

Handling Precautions:

Use only in a well-ventilated area, preferably within a chemical fume hood.[11]

Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant

gloves (e.g., nitrile), safety goggles, and a lab coat.[12]

Avoid inhalation of dust or vapors. Avoid contact with skin and eyes.[6][7]

Storage: Keep the container tightly closed in a dry and cool place.[7] For long-term stability,

storage under an inert atmosphere and refrigeration is recommended.[6]
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Incompatible Materials: Avoid strong oxidizing agents and strong bases.[7]

Conclusion
1-Boc-7-Methyl-3-formylindole is more than just a chemical compound; it is a strategic tool

for chemical innovation. Its well-defined physicochemical properties, predictable reactivity, and

straightforward synthesis make it an indispensable building block for researchers in medicinal

chemistry and organic synthesis. By leveraging the dual functionality of the protected nitrogen

and the versatile formyl group, scientists can efficiently construct complex molecular

architectures, accelerating the discovery and development of novel therapeutic agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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